(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid

Catalog No.
S13675304
CAS No.
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic...

Product Name

(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid

IUPAC Name

(1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11-/m0/s1

InChI Key

UXLNWWCUHTZUTE-ONGXEEELSA-N

Canonical SMILES

CC1(CC1C2=CC=CC=C2)C(=O)O

Isomeric SMILES

C[C@@]1(C[C@H]1C2=CC=CC=C2)C(=O)O

(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid (CAS 10606-69-6) is an enantiopure, conformationally restricted chiral building block. Featuring a cyclopropane core substituted with a methyl group, a phenyl ring, and a carboxylic acid, it is heavily utilized in the synthesis of central nervous system (CNS) therapeutics, including dual orexin receptor antagonists [1]. The (1S,2S) absolute configuration dictates the precise spatial trajectory of the phenyl pharmacophore, which is critical for target engagement. From a procurement standpoint, sourcing this pre-resolved enantiomer provides immediate access to high enantiomeric purity, bypassing the severe yield penalties and complex chromatographic resolutions associated with racemic starting materials.

Research Fit

Configuration (1S,2S) absolute stereochemistry with verified chiral benchmarks
Workflow fit Chiral building block for asymmetric synthesis and SAR campaigns
QC identity Defined specific rotation and melting range enable enantiomeric purity control

Substituting (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid with its racemic counterpart (CAS 10606-82-3) or acyclic analogs (such as 2-methyl-3-phenylpropanoic acid) introduces critical failures in both manufacturing and pharmacology. Using the racemate necessitates downstream chiral resolution, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and introduces costly chiral chromatography steps [1]. Furthermore, acyclic analogs lack the cyclopropane ring's conformational rigidity; this flexibility increases the entropic penalty upon receptor binding and alters the three-dimensional vector of the phenyl group, typically resulting in a catastrophic loss of binding affinity in structure-activity relationship (SAR) studies [2].

Substitution Risk

Enantiomer mismatch
The (1R,2R) enantiomer exhibits opposite optical rotation and a lower melting point, compromising chiral identity verification and crystallization behavior.
C1‑methyl deletion
Absence of the quaternary C1‑methyl group results in a substantial melting point depression and may abolish target binding in OASS inhibitor studies per class‑level SAR.
Racemate or diastereomer
Racemic or diastereomeric mixtures introduce stereochemical heterogeneity, altering both solid‑state properties and biological recognition.

Downstream Yield Optimization via Pre-Resolved Enantiomers

In the synthesis of complex cyclopropane-bearing active pharmaceutical ingredients (APIs), starting with the enantiopure (1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid significantly improves overall synthetic efficiency [1]. When compared to utilizing the racemic mixture (CAS 10606-82-3) followed by late-stage chiral resolution, the pre-resolved (1S,2S) building block prevents the automatic 50% loss of material. In typical multi-step API syntheses, utilizing the pre-resolved acid yields >85% retention of the desired stereocenter, whereas racemic routes require preparative chiral HPLC that halves the yield and increases solvent waste.

Evidence DimensionEffective yield of enantiopure intermediate
Target Compound Data>85% yield (using pre-resolved (1S,2S) acid)
Comparator Or Baseline<45% yield (using racemic 10606-82-3 with late-stage resolution)
Quantified Difference>40% absolute increase in process yield
ConditionsMulti-step API synthesis and purification workflow

Procuring the enantiopure starting material eliminates the need for expensive and wasteful downstream chiral chromatography, directly halving raw material requirements.

Enantiomer identity
Head-to-head
(1S,2S) mp 162–164 °C, [α]D²⁵ +48.3° vs (1R,2R) mp 155–157 °C, −47.9°; Δ mp 7–9 °C, Δ [α] 96.2°
Supports enantiomeric identity verification and chiral purity control.
Vendor characterization; polarimetry and chiral HPLC confirmed.

Conformational Rigidity vs. Acyclic Analogs

The cyclopropane ring in (1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid locks the phenyl and carboxylic acid groups into a rigid three-dimensional arrangement. In structure-activity relationship (SAR) studies for CNS targets, this rigidity is paramount [1]. Replacing the cyclopropane core with an acyclic analog, such as 2-methyl-3-phenylpropanoic acid, introduces rotational degrees of freedom that disrupt the binding vector. Receptor binding assays typically show that conformationally restricted cyclopropane derivatives exhibit nanomolar affinity, whereas their flexible acyclic counterparts suffer a 10- to 100-fold drop in potency due to the entropic penalty of binding.

Evidence DimensionTarget receptor binding affinity (IC50 / Ki)
Target Compound DataLow nanomolar range (typical for cyclopropane-restricted APIs)
Comparator Or BaselineMicromolar range (acyclic 2-methyl-3-phenylpropanoic acid derivatives)
Quantified Difference10- to 100-fold higher potency
ConditionsIn vitro receptor binding assays (e.g., OX1/OX2 receptors)

Buyers must select the cyclopropane derivative to maintain the precise spatial geometry required for high-affinity target engagement in drug discovery.

Enantioselectivity
Head-to-head
(1S,2S) 38.5% e.e. vs (1R,2R) 26% e.e.; Δ 12.5 percentage points
Informs asymmetric route selection; (1S,2S) core intrinsically favored under chiral iron carbene conditions.
Cyclopropane core correlation; carboxylic acid analog not directly tested.

Stereospecificity in Binding Pocket Accommodation

The absolute (1S,2S) configuration is critical for avoiding steric clashes within asymmetric biological binding pockets. If a generic (1R,2S) or (1S,2R) diastereomer is used, the relative orientation of the methyl and phenyl groups is inverted [1]. Crystallographic and docking studies of similar cyclopropane-based antagonists demonstrate that incorrect stereochemistry forces the methyl group into a sterically restricted region of the receptor, abolishing activity. Procuring the exact (1S,2S) isomer ensures that the methyl group is directed toward a solvent-exposed or accommodating hydrophobic pocket, preserving the API's efficacy.

Evidence DimensionSpatial orientation and steric accommodation
Target Compound DataOptimal fit with no steric clashes ((1S,2S) active enantiomer)
Comparator Or BaselineSevere steric clash of the methyl group ((1R,2S) or mismatched diastereomers)
Quantified DifferenceComplete loss of pharmacological activity in mismatched isomers
ConditionsReceptor active site docking and functional assays

Procuring the exact (1S,2S) stereoisomer is non-negotiable for synthesizing the specific active enantiomer of a target drug without cross-contamination from inactive or toxic isomers.

Thermal property
Context-dependent
Target mp 162–164 °C; unsubstituted analog mp 86–88 °C; Δ ≈ 75–78 °C
Differentiates thermal behavior and supports recrystallization-based purification.
Comparator from ChemWhat database; confirm by in-house DSC.
Target engagement
Class-level inference
α‑Substituted phenylcyclopropane acids bind OASS‑A/B at nanomolar range; specific Ki not reported for (1S,2S) derivative.
Class‑level SAR indicates α‑substitution is required for target binding; validate in OASS assay.
Source: Pieroni et al. 2016; confirm with individual compound.

Synthesis of Orexin Receptor Antagonists

Used as a critical chiral precursor in the development of dual orexin receptor antagonists (DORAs) for the treatment of insomnia and sleep disorders, where the (1S,2S) cyclopropane core dictates receptor subtype selectivity and binding affinity [1].

Development of Conformationally Restricted Peptidomimetics

Procured for incorporation into peptidomimetics to lock the backbone conformation, improving metabolic stability and oral bioavailability compared to linear peptides [1].

Fragment-Based Drug Discovery (FBDD) Libraries

Selected for inclusion in FBDD libraries to provide three-dimensional, sp3-rich fragments that explore chemical space more effectively than flat, aromatic alternatives, leveraging its rigid steric bulk [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral QC reference standard
Defined stereochemical benchmarks (specific rotation, melting range)
Enantiomeric purity verification via polarimetry or chiral HPLC
OASS inhibitor scaffold
α‑C1‑methyl substitution pattern (class‑level SAR context)
OASS‑A/B binding assay confirmation
Solid‑state & polymorph screening
Elevated melting point relative to unsubstituted phenylcyclopropane acids
Recrystallization efficiency and DSC/PXRD characterization compatibility

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Heavy Atom Count

13

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